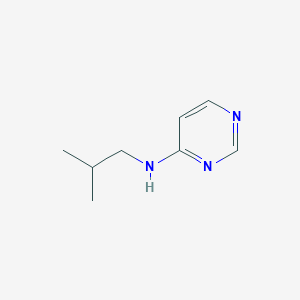
3-(1-Acetylpiperidin-4-yl)propanoic acid
Vue d'ensemble
Description
3-(1-Acetylpiperidin-4-yl)propanoic acid is a chemical compound with the molecular formula C10H17NO3 . It is a derivative of piperidine and is comprised of a piperidine ring with an acetyl group attached to the nitrogen atom . The compound has a carboxylic acid functional group at the end of the propionic acid chain .
Molecular Structure Analysis
The molecular structure of 3-(1-Acetylpiperidin-4-yl)propanoic acid includes a piperidine ring with an acetyl group attached to the nitrogen atom and a carboxylic acid functional group at the end of the propionic acid chain . The InChI string of the compound isInChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) . Physical And Chemical Properties Analysis
The molecular weight of 3-(1-Acetylpiperidin-4-yl)propanoic acid is 199.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 199.12084340 g/mol . The topological polar surface area is 57.6 Ų .Applications De Recherche Scientifique
Reactive Extraction and Supercritical Fluids
Studies have demonstrated the efficiency of organic compounds and supercritical fluids as solvents for the separation of carboxylic acids from aqueous solutions, highlighting the environmentally benign and non-toxic nature of supercritical CO2. This suggests potential applications for 3-(1-Acetylpiperidin-4-yl)propanoic acid in separation and purification processes (Djas & Henczka, 2018).
Pharmacological Effects of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA), have shown a wide range of biological and pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. These findings suggest that structurally related compounds, including 3-(1-Acetylpiperidin-4-yl)propanoic acid, may also possess significant therapeutic potential (Naveed et al., 2018).
ABE Fermentation by Clostridia
Research into acetone-butanol-ethanol (ABE) fermentation by solventogenic clostridia highlights the diversity of Clostridium species in product formation and substrate fermentation. This area of research is relevant for the potential bioconversion applications of 3-(1-Acetylpiperidin-4-yl)propanoic acid in renewable energy and chemical production (Patakova et al., 2013).
Biomedical Applications of Levulinic Acid
Levulinic acid, a biomass-derived chemical, has been identified for its utility in drug synthesis, indicating the potential of carboxylic acid derivatives in medical applications. The versatility of levulinic acid in drug synthesis suggests similar possibilities for 3-(1-Acetylpiperidin-4-yl)propanoic acid in pharmaceutical research (Zhang et al., 2021).
Syringic Acid and Its Importance
Syringic acid, a phenolic compound, has shown various therapeutic applications, including anti-oxidant and anti-inflammatory activities. This underscores the importance of exploring the biological activities of related compounds like 3-(1-Acetylpiperidin-4-yl)propanoic acid in the context of health and disease management (Srinivasulu et al., 2018).
Propriétés
IUPAC Name |
3-(1-acetylpiperidin-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8(12)11-6-4-9(5-7-11)2-3-10(13)14/h9H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWPIRBWBJQAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Acetylpiperidin-4-yl)propanoic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

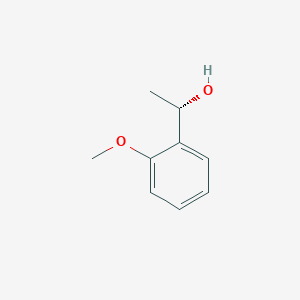
![N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine](/img/structure/B168634.png)
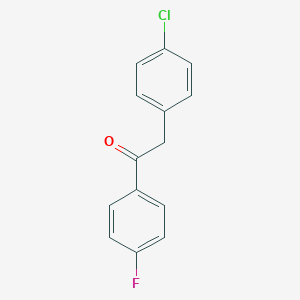
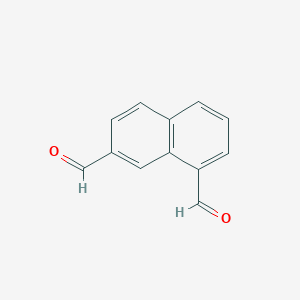
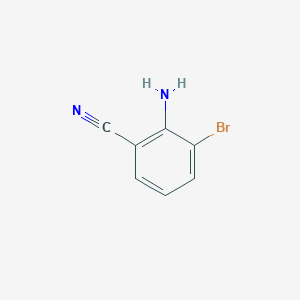
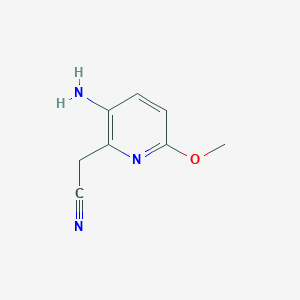
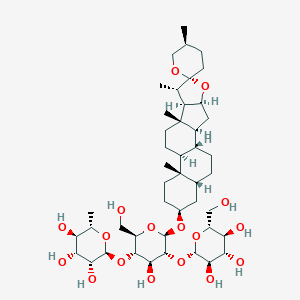


![6-(Trifluoromethyl)-3h-imidazo[4,5-c]pyridine](/img/structure/B168658.png)



